4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride

描述

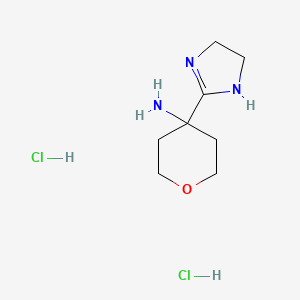

4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine dihydrochloride is a bicyclic compound featuring an oxane (tetrahydropyran) core substituted with a 4,5-dihydroimidazole ring at the 4-position. The dihydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological applications.

属性

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c9-8(1-5-12-6-2-8)7-10-3-4-11-7;;/h1-6,9H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLONHFCOYYUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NCCN2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of an aldehyde with benzil and ammonium acetate in glacial acetic acid . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

化学反应分析

Nucleophilic Reactions at the Amine Group

The primary amine (-NH₂) on the oxane ring exhibits typical nucleophilic behavior:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous conditions to form amides. For example:

Yields depend on solvent polarity and temperature, with dichloromethane or THF commonly used .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines in the presence of dehydrating agents like molecular sieves .

Table 1: Amine Reactivity with Electrophiles

| Electrophile | Product Class | Conditions | Yield Range | Source |

|---|---|---|---|---|

| Acetyl chloride | Amide | Anhydrous, 0–25°C | 60–85% | |

| Benzaldehyde | Schiff base | EtOH, RT, 48 hr | 45–70% |

Dihydroimidazole Ring Reactivity

The 4,5-dihydro-1H-imidazol-2-yl group participates in:

-

Radical Cyclization : Under UV light or initiators (e.g., AIBN), the imidazoline ring forms carbon-centered radicals, enabling C–C bond formation. This is critical in synthesizing polycyclic frameworks .

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) via nitrogen lone pairs, facilitating catalytic cycles in cross-coupling reactions. Structural analogs show utility in Suzuki-Miyaura couplings .

Key Observations :

-

Radical stability is enhanced by conjugation with the oxane ring .

-

Metal complexes exhibit improved catalytic activity compared to free ligands .

Oxane Ring Modifications

The tetrahydropyran ring undergoes:

-

Acid-Catalyzed Ring-Opening : Reacts with HBr or HI in acetic acid to yield dihalogenated alkanes. For example:

This proceeds via oxonium ion intermediates.

-

Oxidation : Treatment with m-CPBA or RuO₄ oxidizes the ether oxygen to a ketone, though steric hindrance from substituents may limit efficacy.

Salt-Specific Behavior

The dihydrochloride salt influences reactivity:

-

Solubility : Highly soluble in polar solvents (water, methanol), enabling aqueous-phase reactions .

-

Acid-Base Reactions : Neutralizes strong bases (e.g., NaOH) to regenerate the free base form, altering reaction pathways in non-polar media .

Biological Interactions

While direct data is limited, structural analogs demonstrate:

-

Kinase Inhibition : Imidazoline derivatives interact with ATP-binding pockets in kinases (e.g., c-KIT), suggesting potential bioactivity .

-

Enzyme Binding : The amine and imidazoline groups may hydrogen-bond to catalytic residues in hydrolases or oxidoreductases .

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 200°C, releasing NH₃ and HCl, as observed in TGA analysis of similar salts .

-

Photoreactivity : UV exposure (254 nm) induces radical formation, leading to dimerization or cross-linking .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable intermediate in medicinal chemistry and materials science. Further studies on enantioselective transformations and catalytic applications are warranted.

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique properties.

Biology

Research indicates that 4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine; dihydrochloride possesses various biological activities:

- Antibacterial Activity : Studies show that compounds with imidazole rings can inhibit bacterial growth.

- Antifungal Properties : The compound has demonstrated effectiveness against certain fungal strains.

- Antiviral Potential : Preliminary research suggests possible antiviral effects, warranting further investigation.

Medicine

The medicinal applications of this compound are particularly promising:

- Anticancer Activity : Research has highlighted its potential in cancer treatment. For example, derivatives similar to this compound have shown significant antiproliferative effects on various human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.2 | Early apoptosis induction |

| SW620 | 11.9 | Growth inhibition |

| RT-112 | 12.1 | Cytotoxicity observed |

These findings indicate that structural modifications could enhance efficacy against specific cancer types .

Case Studies

- Anticancer Studies : A series of studies evaluated the anticancer properties of imidazole derivatives similar to 4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine; dihydrochloride. These studies consistently demonstrate its ability to induce apoptosis in cancer cells at varying concentrations.

- Antimicrobial Efficacy : Another study focused on the compound's antimicrobial properties against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

作用机制

The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride

- Structure : Lacks the oxane ring but retains the 4,5-dihydroimidazole moiety attached to an aniline group.

- Applications : Used as a building block in organic synthesis and drug discovery .

Compound 1 (Antitrypanosomal Agent)

- Structure: 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride .

- Activity: Exhibits IC₅₀ = 0.025 µM against Trypanosoma brucei with >240 selectivity index (SI) and curative effects in murine models .

Bisantrene Hydrochloride (CL 216942)

- Structure : Anthracenyl bis-hydrazone with two 4,5-dihydroimidazole groups .

- Activity : Broad-spectrum antitumor agent with DNA intercalation properties; active against leukemias and solid tumors but shows cross-resistance with doxorubicin .

- Comparison : The planar anthracene core enables DNA intercalation, whereas the oxane ring in the target compound may favor alternative binding modes (e.g., enzyme inhibition).

Key Observations :

- Antitrypanosomal Activity: Compound 1’s dual imidazole-amino groups confer high selectivity and potency, whereas the oxane derivative’s activity remains unexplored but may differ due to structural rigidity .

- Antitumor Mechanisms : Bisantrene’s anthracene core enables DNA intercalation, while FPPS inhibitors (e.g., BPH-1358) with diamidine groups bind uniquely to farnesyl diphosphate synthase, highlighting divergent strategies .

Physicochemical Data

Mechanistic and Selectivity Insights

- DNA/RNA Interaction: Bisantrene and Compound 1 both target nucleic acids but via distinct modes (intercalation vs. minor groove binding) .

- Resistance Profiles: Bisantrene’s cross-resistance with doxorubicin underscores the importance of scaffold diversity; the oxane compound’s novel structure may circumvent such issues .

生物活性

4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C8H15N3O·2HCl

- Molecular Weight : 169.22 g/mol

- CAS Number : 2649022-63-7

Research indicates that compounds with imidazole rings, like 4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine, often interact with biological targets such as receptors and enzymes. The imidazole moiety is known for its role in various biological processes, including modulation of neurotransmitter systems and potential anti-cancer activity.

Anticancer Activity

A series of studies have evaluated the anticancer properties of imidazole derivatives. For instance, compounds similar to 4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine have shown significant antiproliferative effects on various human cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 10.2 | Early apoptosis induction |

| SW620 (colon) | 11.9 | Growth inhibition |

| RT-112 (bladder) | 12.1 | Cytotoxicity observed |

In a notable study, derivatives of imidazoles were shown to induce apoptosis in cancer cells at varying concentrations, suggesting that structural modifications could enhance their efficacy against specific types of cancer .

Cardiovascular Effects

Imidazole derivatives have also been investigated for their cardiovascular effects. In studies involving spontaneously hypertensive rats, compounds similar to 4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine demonstrated significant reductions in mean arterial pressure (MAP). The most effective compounds exhibited high affinities for imidazoline binding sites and adrenergic receptors .

Study 1: Antiproliferative Effects

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a library of imidazole derivatives and assessed their antiproliferative effects on a panel of human cancer cell lines. The study found that certain derivatives displayed IC50 values as low as 1.8 µM against breast cancer cells, indicating strong potential for therapeutic use .

Study 2: Apoptosis Induction

Another critical research effort focused on the apoptosis-inducing capabilities of imidazole derivatives. The study reported that treating HeLa cells with specific concentrations resulted in a marked increase in early and late apoptotic cell populations, demonstrating the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。